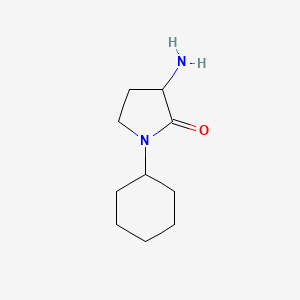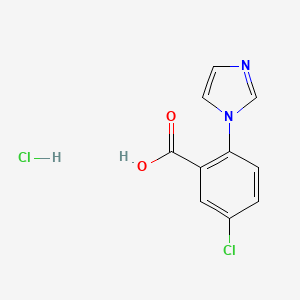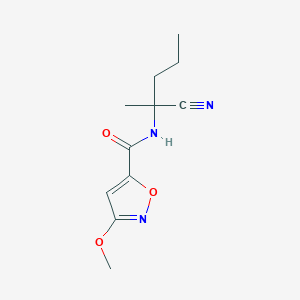
3-Amino-1-cyclohexylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Amino-1-cyclohexylpyrrolidin-2-one” is a chemical compound with the molecular formula C10H18N2O . It is also known as this compound hydrochloride . The compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H18N2O.ClH/c11-9-6-7-12 (10 (9)13)8-4-2-1-3-5-8;/h8-9H,1-7,11H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 182.26 . The compound is predicted to have a boiling point of 334.5±35.0 °C and a density of 1.111±0.06 g/cm3 . The pKa is predicted to be 8.80±0.20 .Wissenschaftliche Forschungsanwendungen
Catalytic Decarboxylation of α-Amino Acids : A study by Hashimoto et al. (1986) demonstrates the use of a related compound, 2-cyclohexen-1-one, as a catalyst in the smooth decarboxylation of α-amino acids, yielding corresponding amino compounds in good yields. This indicates the potential of 3-Amino-1-cyclohexylpyrrolidin-2-one in similar catalytic processes (Hashimoto et al., 1986).
Model for Hydrophobic Interactions in Proteins : Lawson et al. (1984) used N-cyclohexyl-2-pyrrolidone, which shares structural similarities with this compound, as a model to study protein interiors. This solvent provides insights into hydrophobic interactions within proteins, crucial for understanding protein folding and stability (Lawson et al., 1984).
Synthesis of Substituted 1-Pyrrolines : Sorgi et al. (2003) discuss the use of N-Vinylpyrrolidin-2-One as a 3-Aminopropyl Carbanion Equivalent in the synthesis of substituted 1-pyrrolines, showcasing the compound's utility in organic synthesis (Sorgi et al., 2003).
Metabolic Activation in Drug Development : Xu et al. (2004) investigated the metabolic activation of dipeptidyl peptidase-IV inhibitor analogs containing a fluoropyrrolidine moiety. This study provides insights into the metabolic processes involving similar compounds, which is essential for developing safe and effective drugs (Xu et al., 2004).
Electrochemically Active Probes for Biomolecules : A study by Baldoli et al. (2007) on ferrocene derivatives supported on poly(N-vinylpyrrolidin-2-one) (PVP) highlights the application of similar compounds in creating water-soluble and biocompatible probes for biomolecules, which is significant in bioanalytical chemistry (Baldoli et al., 2007).
Antagonism of Synaptic and Amino Acid Induced Excitation : Davies and Watkins (1973) explored the effects of 1-hydroxy-3-aminopyrrolid-2-one (HA-966) on synaptically and chemically excited neurons. This research provides insights into the neurological actions of similar compounds (Davies & Watkins, 1973).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-amino-1-cyclohexylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c11-9-6-7-12(10(9)13)8-4-2-1-3-5-8/h8-9H,1-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTMZKQPIVYBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(C2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2824451.png)
![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-fluorophenyl)acetamide](/img/structure/B2824452.png)




![(2Z)-2-[5-[(3-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2824464.png)
![(7-Methoxy-1-benzofuran-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2824465.png)
![3-methoxy-4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2824466.png)
![(5aR,10bS)-2-Phenyl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2824468.png)


![2-(3-Oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B2824471.png)
![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2824473.png)